2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organic compound that features a difluorocyclobutyl group attached to a dioxaborolane ring
Preparation Methods
The synthesis of 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several key steps. One efficient approach includes the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone . This method has been applied on a multigram scale, demonstrating its feasibility for larger-scale production . The reaction conditions typically involve the use of deoxofluorinating agents and protective groups to ensure the stability of intermediates and the final product.
Chemical Reactions Analysis
2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutyl ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the cyclobutyl ring or dioxaborolane ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its difluorocyclobutyl and dioxaborolane groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other difluorocyclobutyl-substituted compounds, such as:
- 2,2-Difluorocyclobutaneamine
- 2,2-Difluorocyclobutanecarboxylic acid
These compounds share the difluorocyclobutyl group but differ in their functional groups and overall structure. The unique combination of the difluorocyclobutyl group with the dioxaborolane ring in this compound provides distinct chemical and physical properties, making it particularly valuable in specific applications .
Properties
IUPAC Name |
2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-6-10(7,12)13/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWNMYWWBJVHDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC2(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BF2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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